![molecular formula C27H22N4O3 B2629944 N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 941963-37-7](/img/no-structure.png)

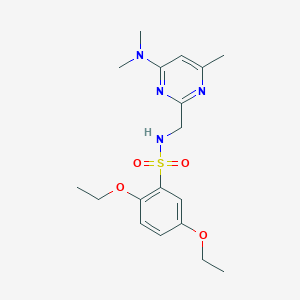

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

科学研究应用

Antioxidant Activities

Research on related compounds has highlighted their potential as antioxidants. For instance, the synthesis and evaluation of novel N-substituted benzyl/phenyl-2-(3,4-dimethyl-5,5-dioxidopyrazolo[4,3-c][1,2]benzothiazin-2(4H)-yl)acetamides have been conducted, demonstrating moderate to significant radical scavenging activity. These findings suggest that compounds with pyrazolo and benzothiazine rings, similar in structure to the one , could serve as potent antioxidants, providing a template for future development and derivatization of bioactive molecules with enhanced properties (Ahmad et al., 2012).

Antimicrobial Activity

Derivatives incorporating pyrazolo and pyrimidine rings have been synthesized and assessed for their antimicrobial efficacy. These studies reveal the potential of such compounds to inhibit growth in various microbial strains, suggesting a promising area for developing new antimicrobial agents with structures analogous to N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide (Bondock et al., 2008).

Anticancer Properties

The synthesis of 5-benzyl-2-phenylpyrazolo[1,5-a]pyrazin-4,6(5H,7H)-dione derivatives has been explored, with certain compounds showing the ability to induce apoptosis in lung cancer cells. This highlights the potential therapeutic applications of similar compounds in cancer treatment, particularly those that can selectively inhibit the growth of cancer cells with specific genetic mutations (Lv et al., 2012).

Imaging Applications

Compounds within the pyrazolo[1,5-a]pyrimidineacetamide family have been identified as selective ligands for imaging applications, such as the translocator protein (18 kDa) with PET, indicating their potential use in diagnostic imaging and possibly in the development of therapeutic agents (Dollé et al., 2008).

Coordination Complexes and Antioxidant Activity

The synthesis of coordination complexes based on pyrazole-acetamide derivatives and their significant antioxidant activity further underline the chemical versatility and potential biological importance of these compounds. Such studies pave the way for the development of novel antioxidant agents and coordination chemistry applications (Chkirate et al., 2019).

安全和危害

属性

CAS 编号 |

941963-37-7 |

|---|---|

产品名称 |

N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide |

分子式 |

C27H22N4O3 |

分子量 |

450.498 |

IUPAC 名称 |

2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)-N-(4-phenylmethoxyphenyl)acetamide |

InChI |

InChI=1S/C27H22N4O3/c32-26(28-22-11-13-23(14-12-22)34-19-20-7-3-1-4-8-20)18-30-15-16-31-25(27(30)33)17-24(29-31)21-9-5-2-6-10-21/h1-17H,18-19H2,(H,28,32) |

InChI 键 |

UEBOYTPXKCHIJS-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5)C3=O |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4H,5H,6H,7H,8H-Pyrazolo[1,5-a][1,4]diazepin-2-amine](/img/structure/B2629861.png)

![3-[4-(Azidomethyl)phenyl]-2,4-diaza-3-boratricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene](/img/structure/B2629862.png)

![propyl 2-amino-1-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B2629865.png)

![(E)-4-(Dimethylamino)-N-[[6-(trifluoromethyl)pyridin-3-yl]methyl]but-2-enamide](/img/structure/B2629866.png)

![N-(3-ethylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2629867.png)

![ethyl 4,5-dimethyl-2-(3-(3-nitrophenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)thiophene-3-carboxylate](/img/structure/B2629869.png)

![N-(2,5-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2629870.png)

![N-(3-methylbutyl)-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2629872.png)

![6-[(2-Oxo-2-piperidin-1-ylethyl)thio]-3-phenyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2629873.png)

![1-[(2-fluorophenyl)methyl]-1H-indole-2-carboxylic acid](/img/structure/B2629877.png)

![(1S,9R)-11-(4-piperidylcarbonyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B2629878.png)

![3-[2-(4-Chlorophenyl)ethylamino]-1-phenylpyrazin-2-one](/img/structure/B2629880.png)